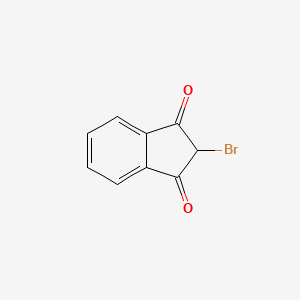

2-Brom-1H-inden-1,3(2H)-dion

Übersicht

Beschreibung

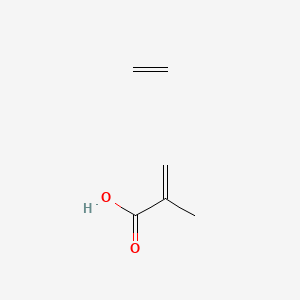

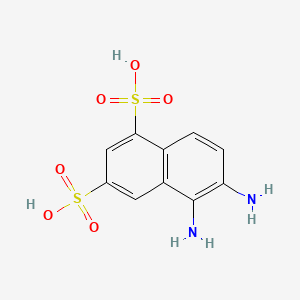

2-Bromo-1h-indene-1,3(2h)-dione is a useful research compound. Its molecular formula is C9H5BrO2 and its molecular weight is 225.04 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Bromo-1h-indene-1,3(2h)-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77090. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-1h-indene-1,3(2h)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1h-indene-1,3(2h)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Ich habe eine Suche nach den wissenschaftlichen Forschungsanwendungen von „2-Brom-1H-inden-1,3(2H)-dion“ durchgeführt, aber leider liefern die verfügbaren Informationen keine umfassende Analyse von sechs bis acht einzigartigen Anwendungen, wie gewünscht. Die Suchergebnisse befassen sich hauptsächlich mit der Synthese neuartiger Verbindungen unter Verwendung dieser Chemikalie, wie z. B. der Bildung von 11H-Benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-onen .

Wirkmechanismus

Target of Action

It’s known that the compound is used in the synthesis of novel 11h-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-ones , which have a wide range of biological activities .

Mode of Action

The mode of action of 2-Bromo-1h-indene-1,3(2h)-dione involves an initial nucleophilic substitution followed by ring opening and subsequent intramolecular cyclization . This unique transformation occurs through a one-step reaction of differently substituted 2-aminobenzenethiols and 2-Bromo-1h-indene-1,3(2h)-dione in freshly dried ethanol under reflux conditions .

Biochemical Pathways

The compound’s transformation into 11h-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-ones suggests it may influence pathways related to the biological activities of these derivatives .

Result of Action

Its transformation into 11h-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-ones, which have various biological activities , suggests it may have similar effects.

Action Environment

The compound’s transformation under reflux conditions suggests that temperature may play a role in its reactivity .

Biochemische Analyse

Biochemical Properties

It has been suggested that it may interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Further in vitro or in vivo studies are needed to elucidate these aspects .

Eigenschaften

IUPAC Name |

2-bromoindene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO2/c10-7-8(11)5-3-1-2-4-6(5)9(7)12/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSJIJDUPBUBKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40291677 | |

| Record name | 2-Bromo-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7319-63-3 | |

| Record name | 7319-63-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1,3-indandione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the photochemical behavior of 2-aryl-2-bromo-1H-indene-1,3(2H)-diones vary depending on the solvent?

A1: Research [] indicates that the photochemical reactivity of 2-aryl-2-bromo-1H-indene-1,3(2H)-diones is significantly influenced by the solvent. When irradiated in anhydrous alcohols like ethanol or methanol, the compound undergoes a β-cleavage reaction. This leads to the homolytic cleavage of the C2-Br bond, generating a resonance-stabilized 2-aryl-1H-indene-1,3(2H)-dione free radical. This radical can then react with the solvent, ultimately yielding 2-aryl-2-ethoxy-1H-indene-1,3(2H)-diones as a major product. Interestingly, in dry acetone, the photoreaction results in the formation of 2-aryl-1H-indene-1,3(2H)-diones and bromoacetone. This difference in product formation highlights the crucial role of the solvent in mediating the reaction pathway.

Q2: Can 2-bromo-1H-indene-1,3(2H)-dione be utilized in the synthesis of complex heterocyclic systems?

A2: Yes, research suggests that 2-bromo-1H-indene-1,3(2H)-dione serves as a valuable building block in the construction of fused indenopyridines []. This three-component reaction involves condensation with an aromatic aldehyde and either aminouracil or aminopyrazole. While the specific mechanism requires further investigation, this approach highlights the potential of 2-bromo-1H-indene-1,3(2H)-dione as a versatile reagent in the synthesis of diverse and complex heterocyclic systems. This area holds promise for developing new biologically active compounds and materials.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

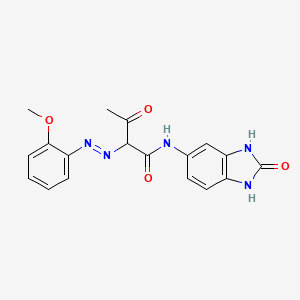

![2-[[2-chloro-4-[3-chloro-4-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide](/img/structure/B1581385.png)